5-Nitro-1,2,6,7,8,9-hexahydro-3H-cyclopenta[a]naphthalen-3-one
Description
5-Nitro-1,2,6,7,8,9-hexahydro-3H-cyclopenta[a]naphthalen-3-one is a bicyclic nitroaromatic compound featuring a partially saturated cyclopenta-fused naphthalenone core with a nitro (-NO₂) substituent at position 4. Its structure combines aromatic and aliphatic characteristics: the naphthalenone moiety provides a planar aromatic system, while the hexahydrocyclopenta ring introduces steric constraints and partial saturation. This compound’s unique architecture positions it as a candidate for studying nitroaromatic reactivity in enzymatic systems, particularly in the context of bioreductive prodrug activation or environmental degradation .
Properties
IUPAC Name |
5-nitro-1,2,6,7,8,9-hexahydrocyclopenta[a]naphthalen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-13-6-5-9-8-3-1-2-4-10(8)12(14(16)17)7-11(9)13/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEAVPJCJMZQOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=C3C(=C2C1)CCC3=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1,2,6,7,8,9-hexahydro-3H-cyclopenta[a]naphthalen-3-one typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by cyclization and reduction steps. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1,2,6,7,8,9-hexahydro-3H-cyclopenta[a]naphthalen-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include nitro derivatives with additional oxygen functionalities.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-1,2,6,7,8,9-hexahydro-3H-cyclopenta[a]naphthalen-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Nitro-1,2,6,7,8,9-hexahydro-3H-cyclopenta[a]naphthalen-3-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include oxidative stress and disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Nitroaromatic compounds exhibit diverse biological and chemical behaviors depending on their electronic, steric, and structural properties. Below, 5-Nitro-1,2,6,7,8,9-hexahydro-3H-cyclopenta[a]naphthalen-3-one is compared to four structurally distinct nitroaromatics: CB1954 (a dinitrobenzamide antitumor prodrug), RH1 (a benzoquinone antitumor agent), metronidazole (a nitroimidazole antibiotic), and 4,6-dinitrobenzofuroxan (DNBF, a high-explosive nitroaromatic).
Table 1: Comparative Properties of Nitroaromatic Compounds
Key Comparative Insights
Reduction Potential (E₁/₇): A critical determinant of enzymatic reactivity. Compounds with higher (less negative) E₁/₇ values, such as RH1 (-0.25 V), are reduced more efficiently by NQO1 due to favorable electron transfer kinetics . 5-Nitro-...cyclopenta[a]naphthalen-3-one (estimated E₁/₇: -0.45 to -0.40 V) is less reactive than CB1954 (-0.35 V) but comparable to metronidazole (-0.50 V).
Torsion Angle:
- The angle between the nitro group and aromatic ring plane influences electronic coupling with flavin cofactors (e.g., FAD in NQO1). Larger angles (~25–30° in the target compound) enhance reactivity by reducing conjugation and stabilizing transition states .
- CB1954 and DNBF, with smaller angles (~15–20°), rely more on their electron-deficient aromatic rings for reactivity.
Steric Effects (Van der Waals Volume): NQO1 exhibits steric hindrance for substrates exceeding ~200 ų. The target compound’s volume (~220 ų) may limit binding efficiency compared to smaller molecules like DNBF (~170 ų) or CB1954 (~180 ų) . RH1 (~190 ų) bypasses this limitation via its planar quinone structure, enabling high reactivity despite moderate size.
Biological Relevance: CB1954 and RH1 are clinically studied for tumor-selective activation via NQO1, leveraging their high reduction potentials and optimized structures . The target compound’s partial saturation and ketone group may confer unique solubility or binding properties, but its moderate E₁/₇ and steric bulk likely limit its utility as a prodrug without structural optimization.
Research Findings and Implications
- Enzymatic Activation: Nitroaromatics with E₁/₇ > -0.40 V and torsion angles >20° are preferred NQO1 substrates.
- Prodrug Potential: Unlike CB1954, which generates cytotoxic bis-aziridinyl intermediates upon reduction, the target compound’s nitroso/hydroxylamine derivatives may exhibit distinct alkylation mechanisms. Further studies are needed to characterize its bioreduction products .
- Environmental Persistence: High Van der Waals volumes and negative E₁/₇ values correlate with environmental persistence in nitroaromatics. The target compound’s stability may pose challenges in degradation scenarios .
Biological Activity
5-Nitro-1,2,6,7,8,9-hexahydro-3H-cyclopenta[a]naphthalen-3-one (CAS No. 2244592-32-1) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.
The molecular formula of this compound is with a molecular weight of approximately 233.25 g/mol. The presence of the nitro group () significantly influences its biological activity.
Mechanisms of Biological Activity
The biological activity of nitro compounds is often linked to the reduction of the nitro group within the body. This reduction can produce reactive intermediates that interact with cellular components such as DNA and proteins:
- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. The nitro group can be reduced to generate toxic intermediates that bind covalently to DNA, leading to cell death. Studies have shown that compounds similar to this compound exhibit significant activity against various pathogens including Pseudomonas aeruginosa and Escherichia coli .
- Antineoplastic Effects : Nitro compounds have been investigated for their potential in cancer therapy. They can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and by disrupting cellular redox balance .
- Anti-inflammatory Properties : Compounds containing nitro groups may also exhibit anti-inflammatory effects by modulating signaling pathways associated with inflammation . For instance, they can inhibit the production of pro-inflammatory cytokines and enzymes like COX-2.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various nitro compounds, including this compound against a range of bacteria and fungi. The results indicated:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.21 µM |
| Escherichia coli | 0.21 µM |
| Candida spp. | Varies (moderate activity) |
These findings suggest that the compound has promising potential as an antimicrobial agent .
Anti-inflammatory Activity
In vitro studies demonstrated that nitro-containing compounds could inhibit the expression of inflammatory markers such as TNF-α and IL-1β. The anti-inflammatory activity was attributed to the modulation of NF-kB signaling pathways .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study highlighted the effectiveness of this compound against clinical strains of Pseudomonas aeruginosa. The compound exhibited a significant reduction in bacterial load in treated samples compared to controls .
- Case Study on Cancer Cell Lines : In another study focusing on cancer cell lines, this compound demonstrated cytotoxic effects at low concentrations while sparing normal cells. This selectivity could be beneficial for therapeutic applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
